
N-(3-(3-methylisoxazol-5-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . It’s an important family of compounds due to its wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring can impart different activities .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades. The substitution of various groups on the isoxazole ring can lead to different chemical reactions .科学的研究の応用
Anion Binding and Recognition
Tetrazoles and acyl sulfonamides, as part of medicinal chemistry, have been explored as recognition elements in supramolecular chemistry. Research involving calixarene-based tetrazole-containing hosts, as well as acetyl sulfonamide and benzoyl sulfonamide hosts, demonstrates these compounds' competence as anion binders. Their recognition of anions is highly dependent on conformational preferences, with detailed reports on the preferred molecular shapes impacting binding in various hosts (Pinter et al., 2011).
Drug Metabolism and Biocatalysis
LY451395, a biaryl-bis-sulfonamide and a potent potentiator of AMPA receptors, showcases the application of microbial-based surrogate biocatalytic systems for producing mammalian metabolites. This approach not only supports the full structure characterization of metabolites by NMR but also facilitates the isolation of several metabolites in milligram quantities for further structural characterization (Zmijewski et al., 2006).
Antibacterial Agents Synthesis
New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and evaluated for their in vitro antimicrobial inhibitory activities against various bacterial strains and Candida Albicans. This research underscores the conversion of biologically inactive compounds to highly active or moderately active sulfonamide products, highlighting the potential of sulfonamide derivatives as potent antimicrobial agents (Mohamed et al., 2021).
Chemosensor for Al3+ Ions
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for the selective detection of Al3+ ions in aqueous systems. This probe demonstrates the ability for intracellular detection of Al3+ in cultured cells, along with its antimicrobial activity, presenting a significant advancement in sensing technologies (Mondal et al., 2015).
Retinoid X Receptor (RXR)-Selective Agonists
Research into sulfonic acid analogues of known RXR agonists has led to the synthesis and assessment of novel compounds for selective RXR agonism. This work aims to improve the therapeutic potential of RXR agonists, with several compounds displaying enhanced selectivity and minimal cross-signaling, indicating modifications can lead to improved biological selectivity and potency compared to existing therapeutics (Heck et al., 2016).
作用機序
The exact mechanism of action would depend on the specific biological activity of the compound. Isoxazole derivatives have shown a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
将来の方向性
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
特性
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-11-16(22-19-13)7-4-10-18-23(20,21)17-9-8-14-5-2-3-6-15(14)12-17/h8-9,11-12,18H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELDUGFUAUNDBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

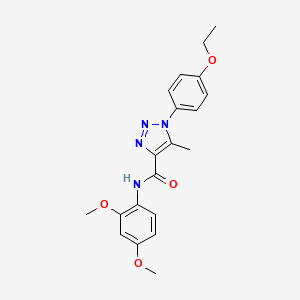
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2676907.png)
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
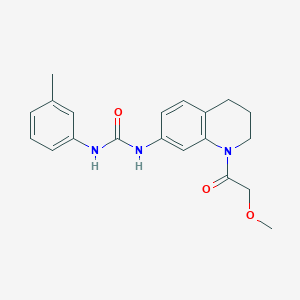
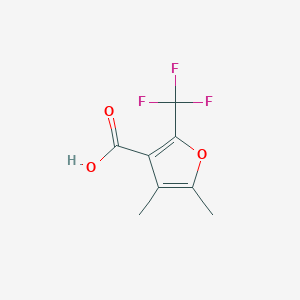
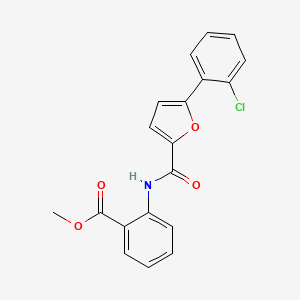
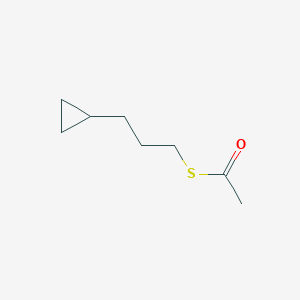
![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)


![3-Fluorosulfonyloxy-5-[methyl(pyridin-3-yl)carbamoyl]pyridine](/img/structure/B2676924.png)
![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)
